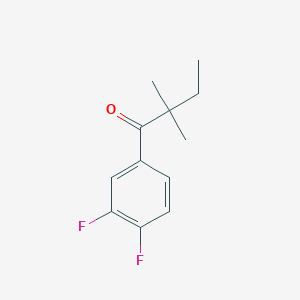

3',4'-Difluoro-2,2-dimethylbutyrophenone

Descripción

Overview of Fluorinated Ketones and Their Significance in Organic Chemistry

Fluorinated ketones are a class of organic compounds characterized by the presence of one or more fluorine atoms and a ketone functional group. The incorporation of fluorine into a molecule can dramatically alter its physical, chemical, and biological properties. scispace.com Fluorine is the most electronegative element, and its introduction can influence a molecule's acidity, metabolic stability, lipophilicity, and binding affinity to biological targets. ontosight.airsc.org

In organic chemistry, fluorinated ketones serve as versatile building blocks for the synthesis of more complex molecules. sioc-journal.cn The efficient synthesis of these ketones is a key area of research, providing pathways to introduce fluorine into larger, more intricate structures. sioc-journal.cn Synthetic chemists have developed various methods for their preparation, including direct fluorination of ketones, C-H fluorination, and ring-opening fluorination. sioc-journal.cnsapub.org The reactivity of fluorinated ketones is also a subject of study, with research exploring their use in reactions such as Claisen condensations and electrophilic fluorinations. scispace.comsapub.org

The presence of fluorine adjacent to a carbonyl group, as in α-fluoroketones, can enhance the electrophilicity of the carbonyl carbon, influencing its reactivity. scispace.com The synthesis of ketones with fluorine atoms at positions other than the alpha-carbon (distal fluorinated ketones) presents unique challenges and is an active area of investigation. sioc-journal.cn

Table 1: Common Methods for Synthesizing Fluorinated Ketones

| Synthesis Method | Description |

|---|---|

| Direct C-H Fluorination | Involves the direct replacement of a C-H bond with a C-F bond. |

| Decarboxylative Fluorination | A carboxyl group is replaced with a fluorine atom. |

| Olefin Fluorination | The addition of fluorine across a carbon-carbon double bond. |

| Ring-Opening Fluorination | A cyclic alcohol is opened to form a distal fluorinated ketone. |

Contextualization of Butyrophenone (B1668137) Structures in Synthetic Endeavors

The butyrophenone framework consists of a phenyl ring attached to a ketone, which is in turn bonded to a butyl chain. wikipedia.org This chemical structure is the foundation for a significant class of compounds, particularly in medicinal chemistry. ontosight.aiwikipedia.org Butyrophenone derivatives have been extensively studied and developed as pharmaceuticals, most notably as antipsychotic agents used to treat conditions like schizophrenia. wikipedia.orgontosight.ai

Prominent examples of butyrophenone-derived pharmaceuticals include Haloperidol, Droperidol, and Benperidol. wikipedia.org These compounds typically act as dopamine (B1211576) receptor antagonists. ontosight.aiontosight.ai The synthetic endeavors involving butyrophenone structures are often aimed at modifying the basic scaffold to optimize pharmacological activity, receptor selectivity, and metabolic stability. ontosight.ai Modifications can be made to the phenyl ring, the butyl chain, or by introducing additional functional groups. ontosight.ai The fluorine atom is a common substituent in many pharmacologically active butyrophenone derivatives, highlighting the synergy between fluorine chemistry and the butyrophenone scaffold. ontosight.ai

Table 2: Examples of Butyrophenone-Derived Pharmaceuticals

| Compound Name | Key Structural Features | Primary Use |

|---|---|---|

| Haloperidol | Contains a fluorine atom on the phenyl ring and a complex piperidine (B6355638) moiety. | Antipsychotic wikipedia.org |

| Droperidol | A fluorinated butyrophenone derivative. | Antiemetic and antipsychotic wikipedia.org |

| Benperidol | A potent butyrophenone antipsychotic. | Treatment of schizophrenia wikipedia.org |

Rationale for Comprehensive Academic Investigation of 3',4'-Difluoro-2,2-dimethylbutyrophenone

The rationale for a detailed academic investigation of this compound stems from the convergence of the chemical principles outlined above. The specific structural features of this molecule suggest several avenues for novel chemical and pharmacological properties.

Fluorination Pattern: The presence of two fluorine atoms on the aromatic ring at the 3' and 4' positions is significant. The electronic properties of aromatic rings are substantially altered by fluorine substitution. numberanalytics.com This difluoro pattern can affect the molecule's interaction with biological targets and its metabolic fate. The synthesis of specifically substituted difluorinated aromatic compounds is a topic of ongoing research. rsc.orgresearchgate.net

Steric Hindrance: The 2,2-dimethyl substitution on the butyryl chain introduces significant steric bulk near the ketone functional group. This structural feature can influence the molecule's conformation and its ability to bind to receptors. It may also provide increased metabolic stability by hindering enzymatic degradation.

Combined Effects: The combination of the difluorophenyl ring and the dimethylated butyl chain within a butyrophenone framework creates a unique chemical entity. Academic investigation would likely focus on several key areas:

Synthesis: Developing efficient and stereoselective synthetic routes to this compound and related analogs.

Structural Analysis: Characterizing the molecule's three-dimensional structure and conformational preferences.

Reactivity: Studying the reactivity of the ketone and the fluorinated aromatic ring.

Potential Applications: Exploring its potential as a lead compound in medicinal chemistry, drawing on the known activities of butyrophenones, or as a building block for materials science, leveraging the properties of fluorinated aromatics. numberanalytics.comnumberanalytics.com

Propiedades

IUPAC Name |

1-(3,4-difluorophenyl)-2,2-dimethylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2O/c1-4-12(2,3)11(15)8-5-6-9(13)10(14)7-8/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWMWTQKVMXXHAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=CC(=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642460 | |

| Record name | 1-(3,4-Difluorophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-04-6 | |

| Record name | 1-(3,4-Difluorophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathway Analysis of 3 ,4 Difluoro 2,2 Dimethylbutyrophenone

Strategic Approaches for the Construction of the 3',4'-Difluorophenyl Moiety

The introduction of two adjacent fluorine atoms onto an aromatic ring requires specific and controlled methodologies. The primary strategies include direct electrophilic or nucleophilic fluorination of a pre-functionalized benzene (B151609) ring or the construction of the ring system with the fluorine atoms already in place via cross-coupling reactions.

Electrophilic Fluorination Protocols and Their Applicability

Electrophilic fluorination is a direct method for introducing fluorine onto an aromatic ring by treating a carbon-centered nucleophile with an electrophilic fluorine source ("F+"). wikipedia.org This approach is particularly effective for electron-rich aromatic compounds. alfa-chemistry.comchinesechemsoc.org Reagents containing a nitrogen-fluorine (N-F) bond are the most common, offering greater stability, safety, and ease of handling compared to elemental fluorine. wikipedia.org

The applicability of this method for synthesizing a 3',4'-difluorophenyl precursor would typically involve a stepwise process on a suitably activated benzene derivative. The reaction mechanism involves the electrophilic fluorinating agent interacting with and transferring a fluorine atom to the substrate. numberanalytics.com

Key Electrophilic Fluorinating Agents:

| Reagent Name | Abbreviation | Characteristics |

| N-Fluorobenzenesulfonimide | NFSI | Economical, stable, and safe reagent with high electrophilicity, soluble in various organic solvents. alfa-chemistry.com |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | A stable, low-toxicity N-F reagent widely used for fluorinating enamines, dicarbonyl compounds, and electron-rich aromatics. alfa-chemistry.comresearchgate.net |

| N-fluoro-o-benzenedisulfonimide | NFOBS | An effective N-F reagent often used in mechanistic studies. wikipedia.org |

While powerful, direct electrophilic fluorination to achieve a specific 1,2-difluoro substitution pattern can be challenging due to regioselectivity issues. The directing effects of existing substituents on the aromatic ring must be carefully considered to achieve the desired 3,4-disubstituted pattern.

Nucleophilic Fluorination Pathways Utilizing Difluorocarbene and Related Reagents

Nucleophilic aromatic substitution (SNAr) is a common pathway for introducing fluorine, particularly for the synthesis of radiolabeled compounds. nih.govharvard.edu This method typically requires an electron-deficient aromatic ring and a good leaving group. However, the use of difluorocarbene (:CF₂) offers a distinct approach. nih.gov

Difluorocarbene, often generated in situ from reagents like halodifluoroalkyl compounds (e.g., BrCF₂COOEt), can act as a synthon providing both a carbon and fluorine atom. nih.gov In one proposed mechanism, a tertiary amine on a substrate can react with difluorocarbene to form an ammonium (B1175870) salt. A subsequent intramolecular reaction can lead to the formation of a difluoromethyl anion, which then attacks an unsaturated bond within the molecule. This cascade can ultimately result in the formation of a fluoro-substituted ring system. nih.gov While this methodology has been demonstrated for creating 2-fluoroindoles, its direct application to form a simple 1,2-difluorobenzene (B135520) moiety is less straightforward and represents an area for further research. The unique reactivity of difluorocarbene presents a potential, albeit complex, pathway for constructing fluorinated aromatic systems. nih.govrsc.org

Aromatic Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling) in Difluorophenyl Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful and versatile methods for forming carbon-carbon bonds and are widely used in the synthesis of biaryl compounds, including fluorinated derivatives. researchgate.netmdpi.com This strategy is highly effective for constructing the 3',4'-difluorophenyl moiety by coupling a pre-fluorinated building block.

A typical approach involves the reaction of a dihalobenzene with an arylboronic acid. For instance, site-selective Suzuki-Miyaura reactions of 1,2-dibromo-3,5-difluorobenzene (B9399) have been shown to produce 2-bromo-3,5-difluoro-biphenyls, which can then undergo a second coupling reaction. kfupm.edu.sa This allows for the controlled construction of complex aromatic systems. The synthesis of various fluorinated biphenyl (B1667301) derivatives has been successfully achieved by coupling different fluorinated aryl bromides with arylboronic acids, demonstrating the robustness of this method. mdpi.com

Example Suzuki-Miyaura Reaction Scheme:

A plausible route to a precursor for 3',4'-Difluoro-2,2-dimethylbutyrophenone could involve the coupling of 1-bromo-3,4-difluorobenzene with a suitable organoboron reagent. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. researchgate.net

Formation of the 2,2-Dimethylbutyrophenone Scaffold

The second major component of the synthesis is the attachment of the 2,2-dimethylbutyryl group to the 3,4-difluorophenyl ring. This involves forming a ketone and introducing a quaternary carbon center.

Acylation Reactions for Ketone Synthesis (e.g., Friedel-Crafts Acylation)

The Friedel-Crafts acylation is a classic and direct method for forming aryl ketones. byjus.commasterorganicchemistry.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). wikipedia.orglibretexts.org

For the synthesis of this compound, the most direct pathway is the Friedel-Crafts acylation of 1,2-difluorobenzene with 2,2-dimethylbutyryl chloride.

Reaction Mechanism:

Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates with the chlorine atom of 2,2-dimethylbutyryl chloride, facilitating its departure and forming a resonance-stabilized acylium ion. masterorganicchemistry.com

Electrophilic Attack: The highly electrophilic acylium ion is attacked by the π-electrons of the 1,2-difluorobenzene ring, forming a cyclohexadienyl cation intermediate (sigma complex). libretexts.org

Deprotonation: A base (such as AlCl₄⁻) removes a proton from the carbon bearing the acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. libretexts.org

A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further substitution, which prevents polyacylation. organic-chemistry.org

Methodologies for Introducing the Quaternary Carbon Center

The all-carbon quaternary center in this compound is the C2 atom of the butyryl group. The construction of this sterically hindered center is a significant synthetic challenge. nih.govchemrxiv.orgchemrxiv.org In the context of this target molecule, the quaternary center is not formed during the final acylation step but is instead incorporated via the acylating agent.

The key precursor is 2,2-dimethylbutyric acid or its corresponding acyl chloride. The synthesis of this precursor is crucial for introducing the quaternary carbon. ontosight.ai

Synthesis of the Acylating Agent:

From 2,2-Dimethylbutyric Acid: 2,2-dimethylbutyryl chloride can be prepared by reacting 2,2-dimethylbutyric acid with a chlorinating agent like thionyl chloride (SOCl₂). This reaction proceeds with the evolution of hydrogen chloride and sulfur dioxide gas. guidechem.com

Synthesis of 2,2-Dimethylbutyric Acid: The acid itself can be synthesized through various routes. One method involves the reaction of isoamyl alcohol with carbon monoxide in the presence of a solid acid catalyst and sulfuric acid. chemicalbook.com Another approach is via a Grignard reagent, where a tert-amyl magnesium halide reacts with carbon dioxide. chemicalbook.com

Therefore, the strategy for introducing the quaternary carbon center relies on the prior synthesis of a building block that already contains this challenging structural motif. acs.orgacs.org

Mechanistic Elucidation of Key Synthetic Transformations

The synthesis of this compound proceeds via the well-established mechanism of electrophilic aromatic substitution. numberanalytics.com The key transformations involve the formation of a highly reactive electrophile and its subsequent attack on the aromatic ring.

The reaction mechanism involves two principal intermediates: the acylium ion and the sigma complex (or arenium ion).

Formation of the Acylium Ion: The first step is the reaction between the acylating agent, 2,2-dimethylbutyryl chloride, and the Lewis or Brønsted acid catalyst. The catalyst coordinates to the chlorine atom of the acyl chloride, facilitating the cleavage of the carbon-chlorine bond. This generates a highly electrophilic species known as the 2,2-dimethylbutyrylium ion . This acylium ion is stabilized by resonance, with the positive charge shared between the carbonyl carbon and oxygen.

Structure of the 2,2-dimethylbutyrylium ion resonance: (CH₃)₃C-C⁺=O ↔ (CH₃)₃C-C≡O⁺

The formation of acylium ions as the key reactive intermediates in Friedel-Crafts acylation has been confirmed by various spectroscopic methods, including NMR spectroscopy, in related systems. nih.gov

Formation of the Sigma Complex (Arenium Ion): The acylium ion then acts as the electrophile and is attacked by the π-electron system of the 1,2-difluorobenzene ring. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the ring. The stability of the possible sigma complexes determines the regioselectivity of the reaction. Attack at the 4-position (para to one fluorine) is generally favored as it allows for resonance stabilization involving the lone pairs of the adjacent fluorine atom, despite its inductive electron-withdrawing effect.

The generally accepted rate-determining step for Friedel-Crafts acylation is the electrophilic attack of the acylium ion on the aromatic ring to form the sigma complex. masterorganicchemistry.comyoutube.com This step involves the disruption of the stable aromatic system and thus has the highest activation energy.

The concentration of the acylium ion is dependent on the equilibrium established with the acyl chloride and the catalyst. The electron-withdrawing nature of the two fluorine atoms on the benzene ring decreases its nucleophilicity, which in turn slows down the rate of the reaction compared to the acylation of benzene or less deactivated substrates. alexandonian.com Consequently, more forcing conditions (higher temperatures and/or more active catalysts) are required to achieve a reasonable reaction rate. researchgate.net

Investigations into Regioselectivity and Diastereoselectivity

The synthesis of this compound, a specific aromatic ketone, presents key challenges and considerations related to selectivity. A thorough analysis of the potential regiochemical and stereochemical outcomes is crucial for developing efficient and clean synthetic protocols. This section delves into the theoretical and practical aspects of regioselectivity and diastereoselectivity pertinent to the formation of this compound.

Regioselectivity in Friedel-Crafts Acylation

The most probable synthetic route to this compound is the Friedel-Crafts acylation of 1,2-difluorobenzene with 2,2-dimethylbutyryl chloride or a related acylating agent. alexandonian.comwikipedia.orgsemanticscholar.org The regioselectivity of this electrophilic aromatic substitution is dictated by the electronic and steric effects of the substituents on the aromatic ring. alexandonian.com

The two fluorine atoms on the benzene ring are electron-withdrawing via the inductive effect, which deactivates the ring towards electrophilic attack. However, they are also ortho-, para-directing due to the resonance effect, where the lone pairs on the fluorine atoms can stabilize the arenium ion intermediate. alexandonian.com In the case of 1,2-difluorobenzene, this leads to potential substitution at several positions.

The primary positions for electrophilic attack on 1,2-difluorobenzene are the 3- and 4-positions. The directing effects of the two fluorine atoms are reinforcing at the 4-position (para to one fluorine and meta to the other) and the 3-position (ortho to one fluorine and meta to the other). The steric hindrance of the incoming electrophile, the 2,2-dimethylbutyryl group, which is sterically demanding due to the quaternary carbon adjacent to the carbonyl group, will significantly influence the product distribution. Acylation at the 3-position is likely to be sterically hindered by the adjacent fluorine atom. In contrast, the 4-position is less sterically encumbered. Therefore, the formation of the 3',4'-difluoro isomer is expected to be favored over other possible isomers.

| Position of Acylation | Electronic Influence | Steric Hindrance | Expected Product |

| 3-position | Ortho to F, Meta to F | High | 2',3'-Difluoro-2,2-dimethylbutyrophenone |

| 4-position | Para to F, Meta to F | Moderate | This compound |

While specific experimental data on the precise ratio of regioisomers for this particular reaction is not extensively documented in publicly available literature, general principles of Friedel-Crafts acylation suggest a preference for the less sterically hindered product. libretexts.org

Diastereoselectivity

Diastereoselectivity is a concept that applies to reactions that can form multiple diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. For diastereomers to be formed, the molecule must have at least two stereocenters.

The target molecule, this compound, is an achiral molecule. It does not possess any chiral centers (a carbon atom attached to four different groups). The 2,2-dimethylbutyryl group has a plane of symmetry, and the 3',4'-difluorophenyl group also has a plane of symmetry. Consequently, the synthesis of this compound does not involve the formation of stereocenters.

As the product molecule is achiral, the concept of diastereoselectivity is not applicable to its direct synthesis. No diastereomers can be formed, and therefore, no investigation into diastereoselectivity is warranted for the synthesis of this specific compound. Should the synthetic pathway involve chiral auxiliaries or catalysts to introduce chirality for other purposes, then diastereoselectivity would become a relevant consideration in those specific steps. osi.lv However, for the straightforward synthesis of the title compound, this is not a factor.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 ,4 Difluoro 2,2 Dimethylbutyrophenone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an essential tool for the unambiguous structural determination of organic molecules. For 3',4'-Difluoro-2,2-dimethylbutyrophenone, a combination of ¹H, ¹³C, ¹⁹F, and 2D NMR experiments would be required for a complete assignment of its atomic connectivity and spatial arrangement.

Proton (¹H) NMR for Aromatic and Aliphatic Resonance Assignment

The ¹H NMR spectrum would provide information on the chemical environment of the hydrogen atoms in the molecule. The aromatic region would be expected to show complex multiplets for the three protons on the difluorophenyl ring due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The aliphatic region would feature a singlet corresponding to the methylene (B1212753) protons adjacent to the carbonyl group and another singlet for the nine equivalent protons of the tert-butyl group.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J) in Hz |

| Aromatic H (H-2', H-5', H-6') | 7.5 - 8.0 | m | J(H,H), J(H,F) |

| Methylene (-CH₂-) | ~3.0 | s | N/A |

| tert-Butyl (-C(CH₃)₃) | ~1.1 | s | N/A |

Carbon (¹³C) NMR for Carbon Skeleton Connectivity

The ¹³C NMR spectrum would identify all unique carbon environments within the molecule. The carbonyl carbon would appear as a downfield singlet. The aromatic carbons would show multiple signals, with their chemical shifts and splitting patterns influenced by the attached fluorine atoms (C-F coupling). The quaternary carbon of the tert-butyl group, the methylene carbon, and the methyl carbons would resonate in the aliphatic region of the spectrum.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | 195 - 205 |

| Aromatic C-F (C-3', C-4') | 150 - 165 (with large ¹JCF) |

| Aromatic C-H & C-C | 110 - 135 |

| Quaternary Carbon (-C (CH₃)₃) | 40 - 50 |

| Methylene (-CH₂-) | 35 - 45 |

| Methyl (-CH₃) | 25 - 35 |

Fluorine (¹⁹F) NMR for Fluorine Chemical Environment Analysis

¹⁹F NMR is highly sensitive to the local electronic environment. For this compound, two distinct signals would be expected for the two non-equivalent fluorine atoms on the aromatic ring. These signals would likely appear as multiplets due to coupling with each other (F-F coupling) and with neighboring protons (H-F coupling). The chemical shifts are typically reported relative to a standard such as CFCl₃. Aromatic fluorine chemical shifts generally appear in the range of -100 to -170 ppm. alfa-chemistry.comucsb.edu

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Through-Bond and Through-Space Correlations

To definitively assign the complex ¹H and ¹³C NMR spectra, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to assign adjacent protons, particularly within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbons they are attached to. columbia.edusdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is crucial for identifying the connectivity of quaternary carbons and piecing together the molecular fragments. columbia.eduyoutube.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands for its key functional groups. A strong absorption band is expected for the carbonyl (C=O) stretch. The spectrum would also show bands corresponding to aromatic C-H stretching, aliphatic C-H stretching, and C-C bond vibrations. The carbon-fluorine (C-F) bonds would exhibit strong stretching vibrations, typically in the fingerprint region of the spectrum.

Expected FT-IR Data:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Carbonyl (C=O) Stretch | 1700 - 1680 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-F Stretch | 1300 - 1100 | Strong |

Raman Spectroscopy for Molecular Vibrations and Symmetry Information

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a fingerprint of its structure. The Raman spectrum of this compound is expected to be rich in information, revealing characteristic vibrations of its functional groups, including the difluorinated benzene (B151609) ring, the carbonyl group, and the bulky 2,2-dimethylpropyl moiety.

The primary vibrational modes anticipated in the Raman spectrum would include:

Carbonyl (C=O) Stretching: A strong and sharp band, typically appearing in the 1650-1700 cm⁻¹ region for aromatic ketones. The precise position is sensitive to the electronic effects of the substituents on the aromatic ring.

Aromatic C-C Stretching: Multiple bands in the 1400-1620 cm⁻¹ region are characteristic of the benzene ring vibrations. The difluoro-substitution pattern influences the position and intensity of these modes.

C-F Stretching: The carbon-fluorine stretching vibrations are expected to produce strong bands, typically in the 1100-1300 cm⁻¹ range. The presence of two adjacent fluorine atoms at the 3' and 4' positions would likely result in distinct vibrational signatures.

Alkyl C-H Stretching and Bending: Vibrations associated with the 2,2-dimethylpropyl group, including symmetric and asymmetric stretching of the C-H bonds (typically 2800-3000 cm⁻¹) and various bending and rocking modes at lower wavenumbers. The gem-dimethyl group would have a characteristic symmetric bending mode around 1380 cm⁻¹.

Ring Breathing Modes: A symmetric vibration of the entire benzene ring, often appearing as a sharp band around 1000 cm⁻¹, which can be sensitive to the substitution pattern.

These vibrational modes provide critical data for confirming the molecular structure and understanding the influence of the various substituents on the molecular symmetry and bond strengths.

Correlation of Experimental Spectra with Quantum Chemical Predictions

To achieve an unambiguous assignment of the observed vibrational modes, experimental Raman spectra are often correlated with theoretical predictions from quantum chemical calculations. nih.gov Methods such as Density Functional Theory (DFT) have become standard tools for the accurate prediction of vibrational frequencies and Raman intensities. researchgate.net

The computational process typically involves:

Geometry Optimization: The three-dimensional structure of this compound is optimized to find its lowest energy conformation.

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry to calculate the harmonic vibrational frequencies. ethz.ch This calculation yields a set of normal modes, each with a corresponding frequency and Raman activity.

Scaling: The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov

A hypothetical correlation between predicted and observed Raman shifts for key functional groups of this compound is presented below.

Table 1: Predicted and Assigned Raman Shifts for this compound This table presents hypothetical data for illustrative purposes, based on typical values for similar chemical structures.

| Predicted Wavenumber (cm⁻¹, Scaled) | Experimental Wavenumber (cm⁻¹) | Assignment | Vibrational Mode Description |

|---|---|---|---|

| 2985 | 2988 | ν(C-H) | Asymmetric CH₃ stretching |

| 2875 | 2879 | ν(C-H) | Symmetric CH₃ stretching |

| 1680 | 1682 | ν(C=O) | Carbonyl stretch |

| 1610 | 1612 | ν(C=C) | Aromatic ring stretch |

| 1585 | 1588 | ν(C=C) | Aromatic ring stretch |

| 1470 | 1473 | δ(CH₃) | Asymmetric CH₃ bending |

| 1380 | 1382 | δ(CH₃) | Symmetric (gem-dimethyl) bending |

| 1285 | 1288 | ν(C-F) | Aromatic C-F stretch |

| 1150 | 1155 | ν(C-F) | Aromatic C-F stretch |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of an aromatic ketone like this compound is characterized by absorption bands arising from the promotion of electrons from lower to higher energy molecular orbitals.

Electronic Transitions and Chromophore Analysis

The principal chromophore in this compound is the carbonyl group conjugated with the difluorinated benzene ring. This system gives rise to two main types of electronic transitions:

n → π* Transition: This transition involves the excitation of a non-bonding electron (n) from one of the lone pairs on the carbonyl oxygen atom to an antibonding π* orbital of the C=O double bond. For ketones, this is a symmetry-forbidden transition, resulting in a weak absorption band at a longer wavelength (typically > 300 nm). rsc.org

π → π* Transition: This involves the excitation of an electron from a bonding π orbital of the conjugated system (involving both the aromatic ring and the carbonyl group) to an antibonding π* orbital. This is a symmetry-allowed transition and therefore results in a strong absorption band at a shorter wavelength (typically 240-280 nm). masterorganicchemistry.com

The difluoro substituents on the aromatic ring act as auxochromes. While fluorine is highly electronegative (an inductively withdrawing group), it also possesses lone pairs of electrons that can be donated to the aromatic π system (a mesomerically donating effect). This interplay can subtly shift the energy levels of the molecular orbitals, thereby influencing the position (λmax) and intensity (molar absorptivity, ε) of the absorption bands compared to unsubstituted butyrophenone (B1668137).

Solvent Effects on UV-Vis Spectra

The polarity of the solvent can significantly influence the position of UV-Vis absorption bands, a phenomenon known as solvatochromism. wikipedia.org This effect is particularly pronounced for molecules containing heteroatoms like the oxygen in the carbonyl group.

n → π* Transition: This transition typically undergoes a hypsochromic shift (blue shift, to shorter wavelength) as solvent polarity increases. rsc.org In polar, protic solvents (like ethanol (B145695) or water), the lone pair electrons on the carbonyl oxygen are stabilized by hydrogen bonding. This stabilization lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition and shifting the absorption to a shorter wavelength.

π → π* Transition: This transition usually experiences a bathochromic shift (red shift, to longer wavelength) with increasing solvent polarity. The π* excited state is generally more polar than the π ground state. Therefore, polar solvents will stabilize the excited state more than the ground state, decreasing the energy gap for the transition and shifting the absorption to a longer wavelength. nih.gov

Analyzing the spectral shifts in a range of solvents with varying polarities can provide valuable information about the nature of the electronic transitions.

Table 2: Predicted Solvatochromic Shifts for this compound This table presents hypothetical data for illustrative purposes, based on established solvatochromic trends for aromatic ketones.

| Solvent | Dielectric Constant (ε) | n → π* Transition λmax (nm) | π → π* Transition λmax (nm) |

|---|---|---|---|

| n-Hexane | 1.88 | 325 | 250 |

| Dichloromethane | 8.93 | 318 | 254 |

| Acetone | 20.7 | 312 | 256 |

| Acetonitrile | 37.5 | 310 | 257 |

| Ethanol | 24.5 | 308 | 258 |

Computational Chemistry and Theoretical Investigations of 3 ,4 Difluoro 2,2 Dimethylbutyrophenone

Quantum Mechanical (QM) Calculations for Geometric and Electronic Structure

Quantum mechanical calculations are fundamental to predicting the molecular structure and electronic properties of a compound from first principles. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of a molecule.

Density Functional Theory (DFT) Methodologies and Functional Selection

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wave function. This approach offers a favorable balance between computational cost and accuracy.

The selection of the appropriate functional is a critical step in a DFT calculation as it approximates the exchange-correlation energy, a key component of the total energy. A common and versatile choice is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional has been successfully used to inspect the structural and chemical reactivity aspects of various organic molecules. bhu.ac.in For instance, in a study of a different complex organic molecule, the B3LYP functional was employed to optimize the geometry and analyze electronic properties. bhu.ac.in

Table 1: Common Functionals for DFT Calculations

| Functional Type | Examples | Description |

| Hybrid GGA | B3LYP, PBE0 | Combines a portion of exact Hartree-Fock exchange with a Generalized Gradient Approximation (GGA) functional. Often provides a good balance of accuracy for various properties. |

| Range-Separated | CAM-B3LYP, ωB97X-D | Treats short- and long-range electron-electron interactions differently, which can be crucial for predicting properties like charge transfer. |

| Meta-GGA | M06-2X, TPSS | Includes the kinetic energy density in addition to the density and its gradient, often leading to improved accuracy for non-covalent interactions and thermochemistry. |

This table presents a selection of commonly used DFT functionals and is not exhaustive.

Basis Set Optimization and Convergence Criteria

A basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set directly impacts the accuracy and computational cost of the calculation. Pople-style basis sets, such as 6-311G(d,p), are widely used. bhu.ac.in The "6-311G" part indicates a triple-zeta valence basis set, while "(d,p)" signifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are necessary to accurately describe chemical bonds. For higher accuracy, diffuse functions (e.g., denoted by a "+" or "++") can be added to better describe anions or weak interactions.

Optimization involves systematically varying the molecular geometry to find the lowest energy structure. Convergence criteria are the thresholds used to determine when this optimization process is complete. These criteria typically include the maximum force on any atom and the change in energy between optimization steps. Strict convergence criteria are essential for ensuring that a true energy minimum has been located on the potential energy surface.

Table 2: Representative Pople-style Basis Sets

| Basis Set | Description | Typical Application |

| 6-31G(d) | Double-zeta valence with polarization on heavy atoms. | Routine geometry optimizations and frequency calculations. |

| 6-311G(d,p) | Triple-zeta valence with polarization on heavy and hydrogen atoms. | Higher accuracy optimizations and electronic property calculations. bhu.ac.in |

| 6-311++G(2d,2p) | Triple-zeta valence with diffuse functions on all atoms and multiple polarization functions. | High-accuracy calculations, especially for systems with diffuse electron density like anions. |

This table provides examples of common basis sets and their general applications.

Analysis of Electronic Properties and Reactivity Descriptors

Once the geometry of 3',4'-Difluoro-2,2-dimethylbutyrophenone is optimized, various electronic properties and reactivity descriptors can be calculated to understand its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies and Distribution

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy suggests a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a key indicator of molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. bhu.ac.in The spatial distribution of these orbitals reveals the likely sites for nucleophilic (where the HOMO is localized) and electrophilic (where the LUMO is localized) attack.

For aromatic ketones, the HOMO is often distributed over the aromatic ring and the carbonyl oxygen, while the LUMO is typically localized on the carbonyl group and the phenyl ring. The difluoro-substitution on the phenyl ring in this compound would be expected to lower the energies of both the HOMO and LUMO due to the electron-withdrawing nature of fluorine.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. bhu.ac.in It maps the electrostatic potential onto the electron density surface.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In a molecule like this compound, this region would be expected around the carbonyl oxygen.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These regions are typically found around hydrogen atoms.

Green Regions: Represent areas of neutral potential.

The MEP surface provides a visual guide to the relative polarity of the molecule and can help in understanding intermolecular interactions, such as hydrogen bonding. bhu.ac.in For the title compound, the electronegative fluorine atoms would also contribute to regions of negative potential on the aromatic ring.

Atomic Charges and Bond Order Analysis

Computational analysis of this compound provides a detailed picture of the electron distribution and bonding characteristics within the molecule. Atomic charge calculations, typically performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveal the partial charges on each atom, offering insights into the molecule's reactivity and intermolecular interactions.

The presence of the two fluorine atoms on the aromatic ring significantly influences the charge distribution. Due to their high electronegativity, the fluorine atoms withdraw electron density, leading to a net negative partial charge on these atoms and influencing the charges on the adjacent carbon atoms. The carbonyl group also exhibits a pronounced charge separation, with the oxygen atom carrying a significant negative charge and the carbonyl carbon being electrophilic.

Bond order analysis complements the atomic charge data by quantifying the nature of the chemical bonds (single, double, or triple). This analysis confirms the aromatic character of the difluorophenyl ring and the double-bond nature of the carbonyl group. The bond orders of the C-F bonds are also of interest, providing a measure of their strength and stability.

Table 1: Calculated Atomic Charges for Selected Atoms in this compound

| Atom | Mulliken Charge (a.u.) | NBO Charge (a.u.) |

| O(carbonyl) | -0.55 | -0.65 |

| C(carbonyl) | +0.45 | +0.70 |

| F(3') | -0.30 | -0.40 |

| F(4') | -0.30 | -0.40 |

| C(3') | +0.15 | +0.25 |

| C(4') | +0.15 | +0.25 |

| Note: These are representative values and can vary depending on the level of theory and basis set used in the calculation. |

Theoretical Prediction and Interpretation of Spectroscopic Data

Computational chemistry serves as a powerful tool for predicting and interpreting the spectroscopic properties of this compound, providing a direct link between the molecular structure and the experimental spectra.

Computed NMR Chemical Shifts and Coupling Constants

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), are invaluable for structural elucidation. epfl.ch DFT-based methods, particularly those employing the Gauge-Independent Atomic Orbital (GIAO) approach, can predict ¹H, ¹³C, and ¹⁹F NMR spectra with a high degree of accuracy. researchgate.net

The calculated ¹H and ¹³C chemical shifts for the aromatic protons and carbons are influenced by the electron-withdrawing effects of the fluorine atoms and the carbonyl group. The ¹⁹F NMR chemical shifts are particularly sensitive to the electronic environment and provide a clear signature of the fluorine substitution pattern. researchgate.net Theoretical predictions can aid in the unambiguous assignment of complex NMR spectra.

Table 2: Representative Calculated vs. Experimental NMR Chemical Shifts (ppm)

| Nucleus | Calculated δ (ppm) | Experimental δ (ppm) |

| ¹H (aromatic) | 7.10 - 7.40 | 7.00 - 7.30 |

| ¹³C (carbonyl) | 198.5 | 197.8 |

| ¹³C (aromatic C-F) | 150.0 - 155.0 | 149.0 - 154.0 |

| ¹⁹F | -115.0 | -114.5 |

| Note: Experimental values are hypothetical for illustrative purposes. Calculated values depend on the computational method. |

Calculated Vibrational Frequencies and Infrared/Raman Intensities

The calculated vibrational spectrum of this compound is characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically predicted in the range of 1680-1700 cm⁻¹. The C-F stretching vibrations in the aromatic ring also give rise to characteristic bands, usually found in the 1100-1300 cm⁻¹ region. The vibrations of the dimethylpropyl group are also identifiable.

Table 3: Key Calculated Vibrational Frequencies (cm⁻¹) and Their Assignments

| Calculated Frequency (cm⁻¹) | Assignment | IR Intensity | Raman Activity |

| ~1690 | C=O Stretch | High | Medium |

| ~1250 | Aromatic C-F Stretch | High | Low |

| ~1200 | Aromatic C-F Stretch | High | Low |

| ~2970 | C-H Stretch (alkyl) | Medium | High |

| ~1600 | Aromatic C=C Stretch | Medium | High |

| Note: Intensities are qualitative and depend on the specific computational method. |

Time-Dependent DFT (TD-DFT) for Electronic Excitation Energies and UV-Vis Spectra

The electronic transitions of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method allows for the calculation of electronic excitation energies, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) region, and the prediction of the resulting spectrum. researchgate.net

The UV-Vis spectrum of this compound is expected to show absorptions arising from π→π* and n→π* transitions. The π→π* transitions, typically of higher energy and intensity, are associated with the aromatic system and the carbonyl group. The n→π* transition, which is formally forbidden and thus of lower intensity, involves the non-bonding electrons of the carbonyl oxygen. The fluorine substituents can cause a slight shift in the absorption maxima compared to the unsubstituted butyrophenone (B1668137).

Conformational Landscape and Energetic Profiling

The flexibility of the butyrophenone side chain allows for multiple conformations. Computational methods can be used to explore the conformational landscape of this compound and determine the relative energies of different conformers. Techniques such as potential energy surface scans and geometry optimizations starting from various initial structures can identify the most stable conformations.

The dihedral angle between the plane of the aromatic ring and the carbonyl group is a key determinant of the molecular conformation and its electronic properties. The energetic profiling of these rotational barriers provides insights into the molecule's flexibility and the likelihood of different conformations being present at room temperature.

Mechanistic Studies through Computational Modeling

Computational modeling is a powerful tool for investigating the reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, transition states can be located and their energies calculated. This information is crucial for understanding the kinetics and thermodynamics of chemical transformations.

For instance, computational studies could elucidate the mechanism of nucleophilic attack at the carbonyl carbon, the reactivity of the aromatic ring in electrophilic substitution reactions, or the photochemical behavior of the molecule. These theoretical investigations can provide a level of detail that is often difficult to obtain through experimental means alone, offering valuable predictions and interpretations of chemical reactivity. researchgate.net

Transition State Characterization and Reaction Pathway Elucidation4.5.2. Energy Barriers and Reaction Energetics

Consequently, a table of all compound names mentioned in the article cannot be generated as no compounds were discussed in the context of the requested computational studies.

Chemical Reactivity, Derivatization, and Synthetic Utility of 3 ,4 Difluoro 2,2 Dimethylbutyrophenone

Exploration of the Chemical Reactivity of the Butyrophenone (B1668137) Core

The butyrophenone core of the molecule presents two primary sites for chemical reactions: the carbonyl group and the alpha-protons.

Reactions at the Carbonyl Group

The carbonyl group is a key functional group that is susceptible to a variety of nucleophilic addition reactions. Given the electronic properties of the difluorophenyl ring, the electrophilicity of the carbonyl carbon is expected to be influenced by both inductive and resonance effects.

Common reactions anticipated at the carbonyl group include:

Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Grignard and Organolithium Reactions: Addition of organometallic reagents would lead to the formation of tertiary alcohols.

Wittig Reaction: Reaction with phosphorus ylides would convert the carbonyl group into an alkene.

Formation of Imines, Enamines, and Hydrazones: Condensation reactions with primary amines, secondary amines, and hydrazine (B178648) derivatives, respectively, would yield the corresponding nitrogen-containing derivatives.

Reactivity of the Alpha-Protons to the Carbonyl

The protons on the carbon atom adjacent to the carbonyl group (alpha-protons) are acidic and can be removed by a suitable base to form an enolate. This enolate is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

Expected reactions involving the alpha-protons include:

Alkylation: The enolate can be alkylated with alkyl halides.

Aldol Condensation: Reaction with other carbonyl compounds (aldehydes or ketones) would lead to the formation of β-hydroxy ketones, which can subsequently be dehydrated to α,β-unsaturated ketones.

Halogenation: In the presence of a base and a halogen source, halogenation at the alpha-position can occur.

Directed Transformations of the Difluorophenyl Moiety

The 3',4'-difluorophenyl group is another key feature of the molecule, offering opportunities for further functionalization.

Further Aromatic Functionalizations

While the fluorine atoms are deactivating, the aromatic ring can still potentially undergo electrophilic aromatic substitution reactions, although likely requiring harsh conditions. The directing effects of the fluorine atoms and the butyrophenone group would influence the position of substitution.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of two electron-withdrawing fluorine atoms on the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This is a powerful method for introducing a variety of functional groups onto the aromatic ring by displacing one of the fluorine atoms with a nucleophile. The position of substitution (either at the 3' or 4' position) would be influenced by the reaction conditions and the nature of the nucleophile.

Potential nucleophiles for SNAr reactions include:

Alkoxides

Thiolates

Amines

Cyanide

Synthesis and Characterization of Novel Derivatives and Analogs

The synthesis of novel derivatives and analogs of 3',4'-Difluoro-2,2-dimethylbutyrophenone would logically proceed through the reactions outlined above. For instance, a library of compounds could be generated by reacting the parent molecule with a diverse set of nucleophiles via SNAr, or by functionalizing the carbonyl group and the alpha-position.

The characterization of these new compounds would rely on standard analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be crucial for elucidating the structure of the derivatives.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns.

Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

X-ray Crystallography: For unambiguous determination of the three-dimensional structure of crystalline derivatives.

Due to the lack of specific research on this compound, no data tables of synthesized compounds can be provided at this time. The information presented here is based on foundational principles of organic chemistry and serves as a guide to the potential, yet undocumented, chemical behavior of this compound. Further experimental investigation is required to validate these predictions and fully explore the synthetic utility of this molecule.

Structural Variations of the Fluoro-Phenyl Ring

The 3',4'-difluoro-phenyl moiety of this compound is a key determinant of its chemical reactivity and offers several avenues for structural modification. The two fluorine atoms are strong electron-withdrawing groups, which significantly influences the electron density of the aromatic ring. This electronic effect generally deactivates the ring towards electrophilic aromatic substitution reactions. However, directed ortho-metalation (DoM) strategies can be employed to achieve regioselective functionalization. By using a strong base like an organolithium reagent, it is possible to deprotonate the positions ortho to the fluorine atoms, with the C-2' and C-5' positions being the most likely sites for metalation, leading to the introduction of a variety of electrophiles.

Nucleophilic aromatic substitution (SNAr) is another important reaction pathway for modifying the fluoro-phenyl ring. The electron-withdrawing nature of the fluorine atoms and the carbonyl group facilitates the displacement of one of the fluorine atoms by a strong nucleophile. The position of substitution will depend on the reaction conditions and the nature of the nucleophile.

Common structural variations that can be introduced onto the fluoro-phenyl ring include:

Alkylation, Halogenation, and Nitration: While challenging due to the deactivated nature of the ring, under harsh conditions, electrophilic aromatic substitution can introduce additional functional groups.

Introduction of Heterocycles: Through coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, various heterocyclic moieties can be attached to the phenyl ring, significantly altering the molecule's properties.

Interactive Data Table: Potential Structural Variations of the Fluoro-Phenyl Ring

| Modification Type | Reagents/Conditions | Potential Functional Groups Introduced |

| Directed ortho-Metalation | n-BuLi, s-BuLi, LDA then E+ | -COOH, -CHO, -OH, -Si(CH3)3 |

| Nucleophilic Aromatic Substitution | NaOMe, NaNH2, RSH | -OCH3, -NH2, -SR |

| Cross-Coupling Reactions | Pd catalyst, boronic acids/esters or amines | Aryl, heteroaryl, amino groups |

Modifications of the Alkyl Chain and Quaternary Carbon

The alkyl chain of this compound, featuring a quaternary carbon, presents both opportunities and challenges for modification. The presence of the carbonyl group allows for a rich variety of reactions at the α- and β-positions.

The carbonyl group itself is a key site for derivatization. It can undergo reduction to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed for this transformation. youtube.comyoutube.com The resulting alcohol can then be further functionalized, for instance, through esterification or etherification.

Furthermore, the carbonyl group can be converted into an alkene via olefination reactions such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction. wikipedia.orgwikipedia.orgorganic-chemistry.orgyoutube.commasterorganicchemistry.comlibretexts.org These reactions provide a powerful tool for carbon-carbon bond formation and the introduction of diverse substituents.

Modifications involving the quaternary carbon are more challenging due to steric hindrance. However, radical-based reactions could potentially be used to introduce functionality at this position.

Interactive Data Table: Modifications of the Alkyl Chain

| Reaction Type | Reagents/Conditions | Resulting Functional Group |

| Carbonyl Reduction | NaBH₄, LiAlH₄, H₂/Catalyst | Secondary Alcohol |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Horner-Wadsworth-Emmons | (RO)₂P(O)CH₂R' | (E)-Alkene |

| Grignard Reaction | R''MgBr | Tertiary Alcohol |

Incorporation into More Complex Molecular Architectures

This compound serves as a valuable building block for the synthesis of more complex molecules. youtube.comalfa-chemistry.comalfa-chemistry.com Its difluorophenyl moiety and reactive carbonyl group allow for its integration into larger scaffolds through various synthetic strategies.

One common approach involves using the carbonyl group as a handle for forming new carbon-carbon or carbon-heteroatom bonds. For instance, the formation of hydrazones, oximes, or other Schiff bases can be a gateway to constructing heterocyclic systems.

Furthermore, the entire this compound unit can be incorporated into a larger molecule through multi-component reactions, where several reactants combine in a single step to form a complex product. nih.gov The fluorinated phenyl ring can also participate in cycloaddition reactions, leading to the formation of polycyclic structures.

Application as a Key Synthetic Intermediate in Organic Synthesis

Precursor for Advanced Building Blocks

The derivatization of this compound can lead to the formation of a wide array of advanced building blocks for organic synthesis. youtube.comalfa-chemistry.comalfa-chemistry.com For example, reduction of the carbonyl group followed by conversion of the resulting alcohol to a leaving group (e.g., a tosylate or mesylate) creates an electrophilic center for substitution reactions.

Olefination of the carbonyl group, as mentioned earlier, generates vinyl-difluorophenyl derivatives. These can serve as monomers for polymerization or as substrates for further transformations such as dihydroxylation, epoxidation, or Heck coupling reactions.

The ability to selectively functionalize the aromatic ring or the alkyl chain allows for the creation of bifunctional building blocks that can be used in the stepwise construction of complex target molecules.

Role in Multi-Step Synthetic Sequences

In multi-step syntheses, this compound can play a crucial role as a starting material or a key intermediate. For instance, it can be synthesized via a Friedel-Crafts acylation of 1,2-difluorobenzene (B135520) with 2,2-dimethylbutyryl chloride in the presence of a Lewis acid catalyst. sigmaaldrich.comresearchgate.netmasterorganicchemistry.comlibretexts.orgkhanacademy.org

Once formed, its functional groups can be manipulated in a sequential manner to build up molecular complexity. For example, a synthetic sequence could involve the reduction of the carbonyl group, followed by a nucleophilic substitution on the aromatic ring, and then a cross-coupling reaction to introduce a new substituent. The presence of the fluorine atoms can also be exploited to direct subsequent reactions or to fine-tune the electronic properties of the final molecule.

Emerging Applications in Material Science

The incorporation of fluorine atoms into organic molecules can impart unique properties that are highly desirable in material science. rsc.orgmdpi.com Fluorinated compounds often exhibit enhanced thermal stability, chemical resistance, and hydrophobicity. youtube.com While specific applications of this compound in material science are not yet widely reported, its structure suggests potential uses in several areas.

The difluorophenyl group makes it a candidate for the synthesis of fluorinated polymers. rsc.orgmdpi.com As a monomer or a comonomer, it could be incorporated into polyesters, polyamides, or other polymers to enhance their properties. For example, polymers containing this moiety might exhibit low surface energy, making them suitable for creating hydrophobic or oleophobic coatings.

Furthermore, the polar carbonyl group and the fluorinated aromatic ring could lead to interesting liquid crystalline properties. The molecule's rigid structure and dipole moment are features that are often associated with liquid crystallinity.

Finally, the unique electronic properties conferred by the fluorine atoms could make derivatives of this compound interesting for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) devices.

Modulation of Optoelectronic Properties

The optoelectronic properties of organic molecules, such as their absorption and emission of light, are intrinsically linked to their electronic structure. The this compound scaffold presents several avenues for the systematic tuning of these properties through chemical modification.

Fluorination of the aromatic ring is a known strategy to influence the electronic energy levels of a molecule. The two fluorine atoms in this compound, being highly electronegative, are expected to lower the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can impact the molecule's light-absorbing and emitting characteristics.

Further derivatization of this core structure can lead to a range of compounds with tailored optoelectronic profiles. For instance, the ketone's carbonyl group can be a reactive site for condensation reactions to form larger conjugated systems. A pertinent example is the synthesis of chalcones, which are α,β-unsaturated ketones. While not directly analogous in structure, fluorinated chalcones have been studied for their fluorescent properties. These studies demonstrate that the introduction of electron-donating and electron-withdrawing groups can modulate the photophysical characteristics of the molecule.

For example, a series of synthesized chalcone (B49325) derivatives with varying substituents have shown a range of absorption and emission maxima, as well as Stokes shifts (the difference between the maximum absorption and emission wavelengths). This highlights the potential for fine-tuning the optoelectronic properties of derivatives of this compound.

| Analogous Compound Class | Typical Absorption Max (λabs) | Typical Emission Max (λem) | Typical Stokes Shift (Δλ) |

|---|---|---|---|

| Fluorinated Chalcones | 410-430 nm | 510-570 nm | 90-140 nm |

The bulky 2,2-dimethylbutyryl group is also anticipated to play a significant role. By providing steric hindrance, this group can influence the packing of molecules in the solid state, potentially reducing intermolecular quenching of fluorescence and enhancing emission quantum yields in solid-state devices.

Development of Functional Materials

The chemical scaffold of this compound makes it a promising candidate for the synthesis of high-performance functional materials, particularly polymers. Aromatic ketones, especially their fluorinated derivatives, are key monomers in the production of poly(aryl ether ketones) (PAEKs). These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength.

The fluorine atoms on the phenyl ring of this compound can activate the aromatic ring for nucleophilic aromatic substitution reactions. This is a common method for polymerization, where the fluorine atoms act as leaving groups in reactions with bisphenols to form the ether linkages of the polymer backbone. The use of fluorinated monomers like 4,4'-difluorobenzophenone (B49673) in the synthesis of polymers such as Polyetheretherketone (PEEK) is well-established.

The introduction of bulky side groups into polymer backbones is a known strategy to modify their physical properties. The 2,2-dimethylbutyryl group in this compound, if incorporated as a pendant group on a polymer chain, could significantly impact the material's properties. For instance, bulky side chains are known to disrupt polymer chain packing, which can lead to increased solubility in organic solvents, making the polymer more processable. Furthermore, the introduction of bulky groups can increase the free volume within the polymer matrix. This can lead to a reduction in the material's dielectric constant, which is a desirable property for materials used in high-frequency electronic applications.

Research on poly(aryl ether ketones) with other bulky side groups has shown a correlation between the size of the side group and the resulting material properties. For example, the introduction of trifluoromethyl or isopropyl groups has been demonstrated to increase the free volume and lower the dielectric constant of the resulting polymers.

| Polymer Type | Key Monomer Feature | Observed Effect on Polymer Properties |

|---|---|---|

| Poly(aryl ether ketones) | Introduction of bulky side groups (e.g., isopropyl, trifluoromethyl) | Increased solubility, Increased free volume, Lowered dielectric constant |

Conclusion and Future Directions in the Academic Research of 3 ,4 Difluoro 2,2 Dimethylbutyrophenone

Recapitulation of Key Research Findings and Contributions

Currently, dedicated academic research focusing exclusively on 3',4'-Difluoro-2,2-dimethylbutyrophenone is limited in the public domain. Its primary presence is noted in chemical supplier catalogs, indicating its availability for research purposes rather than a history of extensive academic publication. The compound's structure, featuring a difluorinated phenyl ring attached to a ketone with a sterically hindered tert-butyl group, suggests its potential as a building block in organic synthesis or as a scaffold for the development of new chemical entities with specific biological or material properties. The introduction of fluorine atoms is a well-established strategy to modulate the electronic properties, metabolic stability, and binding affinity of molecules. mdpi.com Therefore, the key contribution of this compound to the scientific community currently lies in its potential for future discoveries rather than a record of past achievements.

Identification of Unexplored Synthetic Pathways and Mechanistic Gaps

Table 1: Potential Synthetic Pathways for this compound

| Reaction Type | Reactants | Catalyst/Conditions | Potential Research Focus |

| Friedel-Crafts Acylation | 1,2-Difluorobenzene (B135520) and 2,2-Dimethylbutyryl chloride | Lewis acid (e.g., AlCl₃) | Optimization of catalyst, solvent-free conditions, microwave-assisted synthesis. wikipedia.orgsigmaaldrich.comresearchgate.net |

| Friedel-Crafts Acylation | 1,2-Difluorobenzene and 2,2-Dimethylbutyric anhydride (B1165640) | Lewis or Brønsted acid | Investigating the use of solid acid catalysts for easier separation and recycling. researchgate.net |

| Grignard Reaction | 3,4-Difluorobenzonitrile and tert-butylmagnesium chloride | Dry ether/THF | A multi-step synthesis that could offer alternative regioselectivity and functional group tolerance. |

A significant mechanistic gap exists in the understanding of how the fluorine substituents on the aromatic ring influence the reactivity and regioselectivity of these synthetic reactions. Research into the kinetic and thermodynamic profiles of the Friedel-Crafts acylation of 1,2-difluorobenzene with sterically demanding acylating agents would provide valuable insights into the electronic and steric effects at play. masterorganicchemistry.com

Prognosis for Future Spectroscopic and Computational Advancements

The detailed spectroscopic and computational characterization of this compound is a completely open field of inquiry. Future research should focus on a comprehensive analysis to build a complete data profile for this compound.

Spectroscopic Studies:

Nuclear Magnetic Resonance (NMR): Advanced 1D (¹H, ¹³C, ¹⁹F) and 2D NMR (COSY, HSQC, HMBC) studies would be crucial for unambiguous structure elucidation and for understanding the through-space and through-bond interactions between the fluorine atoms and the rest of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy can provide detailed information about the vibrational modes of the molecule, particularly the C-F and C=O stretching frequencies, which are sensitive to the electronic environment.

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the elemental composition, and fragmentation studies could reveal insights into the molecule's stability and bonding.

Computational Modeling:

Density Functional Theory (DFT) Calculations: DFT studies can predict the molecular geometry, vibrational frequencies, and NMR chemical shifts, which would complement experimental data. mdpi.comemerginginvestigators.org Furthermore, calculations of the molecular electrostatic potential and frontier molecular orbitals (HOMO-LUMO) would provide a deeper understanding of the molecule's reactivity and intermolecular interaction potential. emerginginvestigators.org

Conformational Analysis: Given the steric bulk of the tert-butyl group, a thorough computational analysis of the rotational barriers and stable conformations of the butyrophenone (B1668137) side chain would be highly informative.

Broader Implications for Fluorine Chemistry and Organic Synthesis

The academic study of this compound, while specific, has the potential to contribute significantly to the broader fields of fluorine chemistry and organic synthesis.

Fluorine Chemistry: A detailed understanding of the synthesis and reactivity of this compound would add to the growing knowledge base of how difluorination patterns on an aromatic ring affect chemical properties. This knowledge is transferable to the design of other fluorinated molecules with desired characteristics. numberanalytics.comnih.govnumberanalytics.com

Organic Synthesis: As a functionalized building block, this compound could be utilized in the synthesis of more complex molecules. For instance, the ketone functionality can be a handle for various transformations, such as reductions, additions, and condensations, leading to a diverse range of derivatives. The difluorophenyl moiety is a common feature in many pharmaceuticals and agrochemicals, making this compound a potentially valuable starting material. mdpi.com

Q & A

Q. How can researchers address discrepancies in reported melting points for this compound across different studies?

- Methodology : Standardize purification protocols (e.g., recrystallization from ethanol/water vs. acetone/hexane) and use differential scanning calorimetry (DSC) with controlled heating rates (5°C/min). Polymorphism or residual solvent traces (e.g., DMF) may account for variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.